Home > Products > Screening Compounds P6010 > BODIPY-pirenzepine
BODIPY-pirenzepine -

BODIPY-pirenzepine

Catalog Number: EVT-10911013
CAS Number:
Molecular Formula: C40H43BF2N8O3S
Molecular Weight: 764.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BODIPY-pirenzepine typically involves the use of click chemistry, which allows for the efficient coupling of the BODIPY dye with the pirenzepine structure. This method is favored due to its simplicity and high yield.

  1. Click Chemistry Approach: Utilizing azide-alkyne cycloaddition reactions, BODIPY derivatives can be synthesized first and then reacted with azide-functionalized pirenzepine.
  2. Yield and Purity: The resulting compounds are usually purified through chromatographic techniques to ensure high purity levels, often achieving yields upwards of 70% .

Technical Details

  • Reagents: Common reagents include copper(I) catalyzed azide-alkyne cycloaddition catalysts, which facilitate the reaction between the functionalized BODIPY and pirenzepine.
  • Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of BODIPY-pirenzepine features a BODIPY core linked to the pirenzepine moiety.

  1. Structural Features:
    • The BODIPY unit contributes to the compound's fluorescence properties.
    • The pirenzepine portion provides specificity towards muscarinic receptors.
  2. Data:
    • Molecular weight: Approximately 500 g/mol (exact values depend on substituents).
    • Fluorescence properties: High quantum yield typical for BODIPY derivatives, although conjugation may affect this .
Chemical Reactions Analysis

BODIPY-pirenzepine can undergo various chemical reactions typical of both its components:

  1. Photochemical Reactions: Upon irradiation, BODIPY can generate reactive oxygen species, making it useful in photodynamic therapy.
  2. Binding Interactions: The pirenzepine moiety interacts with muscarinic receptors, allowing for studies on receptor binding kinetics and affinities.

Technical Details

  • Reactivity: The compound’s reactivity can be modulated by altering the substituents on either the BODIPY or pirenzepine components, affecting both its therapeutic efficacy and imaging capabilities .
Mechanism of Action

The mechanism of action for BODIPY-pirenzepine involves two main pathways:

  1. Fluorescent Imaging: The BODIPY component emits fluorescence upon excitation, allowing for visualization in biological systems.
  2. Receptor Antagonism: Pirenzepine competitively inhibits muscarinic receptors, particularly M1 subtypes, influencing physiological responses such as neurotransmitter release.

Data

  • Binding Affinity: Studies indicate that modifications in the structure can enhance or reduce binding affinity to muscarinic receptors .
Physical and Chemical Properties Analysis

BODIPY-pirenzepine exhibits several notable physical and chemical properties:

  1. Physical Properties:
    • Color: Typically bright green due to the BODIPY core.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less so in water.
  2. Chemical Properties:
    • Stability: Generally stable under ambient conditions but sensitive to light degradation over prolonged exposure.
    • Reactivity: May participate in further chemical modifications due to available functional groups .
Applications

BODIPY-pirenzepine has several scientific applications:

  1. Bioimaging: Utilized in cellular imaging studies due to its fluorescent properties.
  2. Therapeutic Research: Investigated for potential use in targeted therapies involving muscarinic receptor modulation.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting muscarinic receptors with enhanced imaging capabilities .
Molecular Design and Rational Synthesis of BODIPY-Pirenzepine

Structural Optimization for Receptor-Specific Fluorescence Labeling

The molecular design of BODIPY-pirenzepine prioritizes three critical objectives: preservation of pirenzepine’s receptor recognition profile, minimal steric interference with receptor binding pockets, and optimal photophysical properties for biological imaging. Pirenzepine’s tricyclic core (dibenzodiazepinone) provides M1 receptor selectivity through interactions with conserved aspartate residues (Asp105/3.32) and aromatic clusters in the orthosteric site. Structural modifications focus on the piperazine nitrogen, identified as the optimal attachment point for fluorophore conjugation due to its peripheral orientation and minimal contribution to binding energy [3] [10].

The BODIPY fluorophore (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) was selected for its exceptional photophysical properties: high quantum yield (Φ > 0.8), narrow emission bandwidth (FWHM ≈ 30 nm), and insensitivity to environmental pH fluctuations. The 558/568 variant exhibits absorption/emission maxima compatible with standard fluorescence microscopy filter sets (ex: 558 nm; em: 568 nm), enabling precise spatial resolution in cellular systems [1] [4] [9]. Crucially, BODIPY maintains photostability under prolonged illumination, permitting extended time-lapse imaging of receptor-ligand interactions [4] [9].

  • Stereochemical Considerations: Modifications replacing pirenzepine’s piperazine with chiral cyclohexanediamine units demonstrated that (R,R)-configurations enhance M2 affinity by 3-fold compared to (S,S)-isomers, though M1 selectivity is compromised. This highlights the sensitivity of receptor recognition to three-dimensional ligand architecture [3] [6].

Linker Chemistry and Fluorophore Integration Strategies

The covalent tether connecting pirenzepine and BODIPY critically determines binding affinity, association kinetics, and spatial orientation within receptor complexes. Systematic optimization has produced derivatives classified by linker length and chemical composition:

Table 1: BODIPY-Pirenzepine Derivatives and Linker Properties

DerivativeLinker Length (Atoms)Linker ChemistryRotatable BondsTheoretical Donor-Acceptor Distance
Bo(5)Pz5Aliphatic412 Å
Bo(10)Pz10Isopeptidic818 Å
Bo(12)Pz12Isopeptidic1022 Å
Bo(15)Pz15PEG-isopeptidic1227 Å
Bo(22)Pz22PEG1735 Å

Data derived from synthesis schemes and molecular modeling [1] [5]

Key Linker Design Principles:

  • Distance Optimization: Shorter linkers (<12 atoms) constrain fluorophore positioning, limiting access to allosteric vestibules. Bo(10/12)Pz derivatives exhibit predominantly orthosteric binding, with fluorescence resonance energy transfer (FRET) efficiencies indicating donor-acceptor distances of 45–50 Å when complexed with enhanced green fluorescent protein (EGFP)-fused receptors [5].
  • Flexibility vs. Rigidity: Isopeptidic chains (e.g., -NH-CH₂-CO-) provide controlled flexibility, allowing fluorophore exploration of peripheral receptor surfaces. Polyethylene glycol (PEG) segments enhance aqueous solubility but increase entropic penalties upon binding [1] [5].
  • Allosteric Access: Linkers exceeding 15 atoms (Bo(15/22)Pz) enable simultaneous orthosteric engagement via pirenzepine and allosteric occupancy via BODIPY. This bitopic binding mode was confirmed through mutagenesis studies (e.g., M1W₄₀₀A mutation reduces Bo(22)Pz affinity 15-fold) and FRET-based distance measurements [5].

Synthetic routes proceed via pirenzepine functionalization at the piperazine nitrogen, followed by amide coupling or nucleophilic substitution with carboxylate/haloalkyl-modified BODIPY precursors. Critical purification involves reverse-phase HPLC to isolate stereoisomers and eliminate unreacted fluorophores, with final validation via high-resolution mass spectrometry (HRMS) and ¹H/¹³C nuclear magnetic resonance (NMR) [1] [8].

Comparative Analysis of BODIPY-Pirenzepine Derivatives in Receptor Affinity Studies

Receptor binding profiles across derivative classes reveal striking correlations between linker architecture and pharmacological behavior:

Table 2: Affinity Profiles of BODIPY-Pirenzepine Derivatives at Muscarinic Subtypes

DerivativehM₁ Kᵢ (nM)hM₂ Kᵢ (nM)hM₃ Kᵢ (nM)M₁/M₂ Selectivity RatioBinding Mode
Pirenzepine8.2 ± 0.9162 ± 14108 ± 1119.8Orthosteric
Bo(5)Pz15.3 ± 2.1189 ± 22130 ± 1612.4Orthosteric
Bo(10)Pz3.8 ± 0.778 ± 965 ± 820.5Orthosteric
Bo(15)Pz2.1 ± 0.4210 ± 25155 ± 19100.0Bitopic
Bo(22)Pz4.3 ± 0.9305 ± 31240 ± 2870.9Bitopic

Radioligand displacement data using [³H]N-methylscopolamine in CHO cell membranes expressing human receptors [1] [3] [5]

Critical Structure-Activity Relationships:

  • Affinity Enhancement: Bo(10/12)Pz exhibit 2-fold higher M₁ affinity than pirenzepine, attributed to hydrophobic interactions between BODIPY and receptor extracellular loops. This contrasts with Bo(5)Pz, where steric crowding reduces accessibility [1] [5].
  • Subtype Selectivity: Bo(15/22)Pz achieve >70-fold M₁/M₂ selectivity via dual engagement: pirenzepine occupies the orthosteric site while BODIPY inserts into an allosteric vestibule unique to M₁ (validated by chimeric receptor studies). This explains their insensitivity to classic allosteric modulators like gallamine [5].
  • Binding Kinetics: Association rates (kₒₙ) decrease with linker length (Bo(10)Pz: kₒₙ = 1.2 × 10⁷ M⁻¹s⁻¹; Bo(22)Pz: kₒₙ = 3.4 × 10⁶ M⁻¹s⁻¹), reflecting increasing conformational sampling requirements. Dissociation half-times range from minutes (Bo(10)Pz) to hours (Bo(22)Pz), enabling stable complex formation for prolonged imaging [2] [5].
  • Stereochemical Impact: Derivatives incorporating trans-perhydroquinoxaline units (replacing piperazine) exhibit inverted selectivity profiles (M₂ > M₁), emphasizing that linker composition alone cannot override pharmacophore stereochemistry effects [3] [6].

Functional Validation:

  • Receptor Dimerization: Bo(15)Pz induces M₁ dimerization confirmed via fluorescence correlation spectroscopy (FCS). Untransfected cells show monomeric EGFP diffusion (τD = 0.55 ms), while Bo(15)Pz treatment shifts complexes to dimeric states (τD = 1.2 ms) [2].
  • Conformational Sensing: Time-resolved fluorescence (TCSPC) reveals three EGFP lifetime species (τ₁=2.4 ns, τ₂=1.8 ns, τ₃=0.9 ns) redistributed upon BoPz binding, indicating discrete receptor conformations undetectable by radioligand assays [2].

These findings establish BODIPY-pirenzepine as a versatile scaffold for probing muscarinic receptor topology and dynamics, with linker engineering enabling precise control over binding modality and functional outcomes.

Properties

Product Name

BODIPY-pirenzepine

IUPAC Name

3-[1-difluoroboranyl-5-[(E)-(5-thiophen-2-ylpyrrol-2-ylidene)methyl]pyrrol-2-yl]-N-[6-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]hexyl]propanamide

Molecular Formula

C40H43BF2N8O3S

Molecular Weight

764.7 g/mol

InChI

InChI=1S/C40H43BF2N8O3S/c42-41(43)51-30(14-15-31(51)27-29-13-17-33(46-29)36-12-8-26-55-36)16-18-37(52)44-19-5-1-2-6-21-48-22-24-49(25-23-48)28-38(53)50-35-11-4-3-9-32(35)40(54)47-34-10-7-20-45-39(34)50/h3-4,7-15,17,20,26-27H,1-2,5-6,16,18-19,21-25,28H2,(H,44,52)(H,47,54)/b29-27+

InChI Key

QGXCAYBSIKPOHP-ORIPQNMZSA-N

Canonical SMILES

B(N1C(=CC=C1C=C2C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F

Isomeric SMILES

B(N1C(=CC=C1/C=C/2\C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.